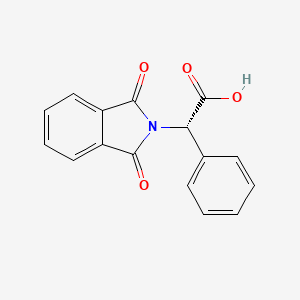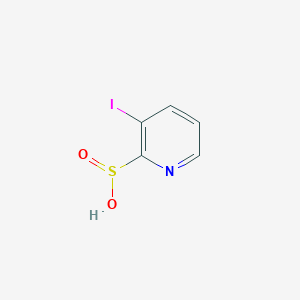
3-Iodopyridine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodopyridine-2-sulfinic acid: is a chemical compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom attached to the third carbon of the pyridine ring and a sulfinic acid group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the halogenation of pyridine at the third carbon position using iodine. This can be achieved through various halogenation reactions, often involving catalysts such as iodotrimethylsilane. The sulfinic acid group can be introduced through sulfonation reactions, where the pyridine derivative is treated with sulfonating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to form deiodinated pyridine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Iodopyridine-2-sulfonic acid.
Reduction: Pyridine-2-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Iodopyridine-2-sulfinic acid involves its interaction with various molecular targets. The iodine atom and sulfinic acid group confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
2-Iodopyridine: Similar structure but with the iodine atom at the second carbon position.
4-Iodopyridine: Iodine atom at the fourth carbon position.
3-Bromopyridine: Bromine atom instead of iodine at the third carbon position.
Uniqueness: 3-Iodopyridine-2-sulfinic acid is unique due to the presence of both an iodine atom and a sulfinic acid group. This combination of functional groups provides distinct reactivity and makes it a versatile compound in synthetic and research applications.
Propriétés
Formule moléculaire |
C5H4INO2S |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
3-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |
Clé InChI |
YSUUSRQJKZPWGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


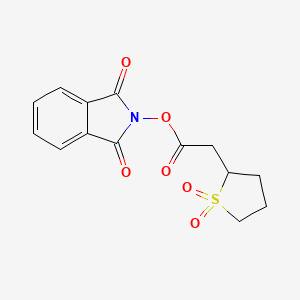
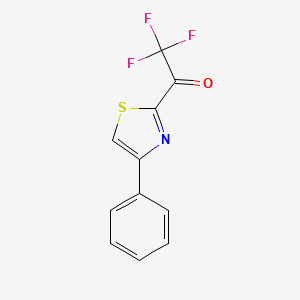
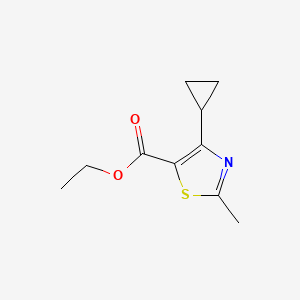
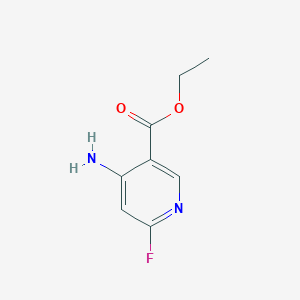
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
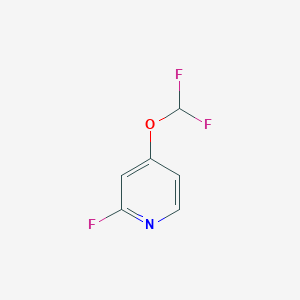
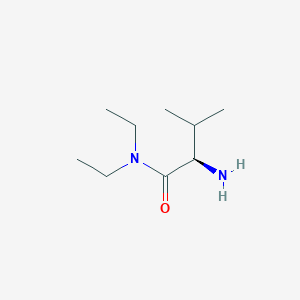
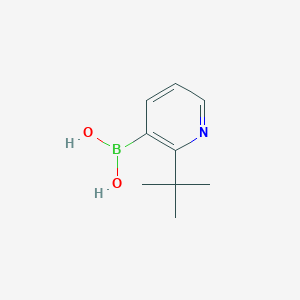
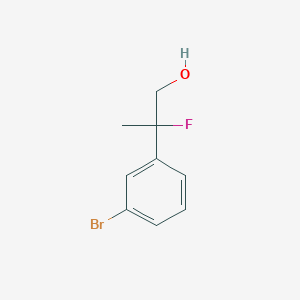

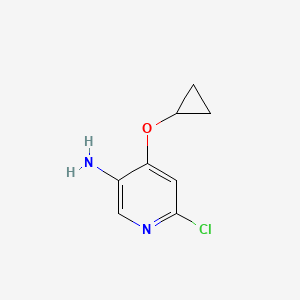
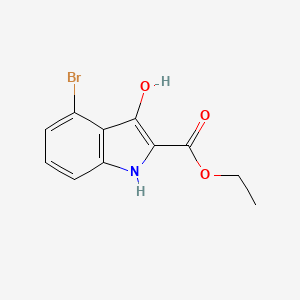
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
